C4 Secondary vs. Tertiary Amine: Impact on Mitochondrial Superoxide Inhibition vs. PDE9 Selectivity
The target compound carries a secondary isobutylamine at C4, whereas the commercially available S3QEL 2 (1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) contains a tertiary dipropylamine . S3QEL 2 is a characterized selective inhibitor of superoxide production from mitochondrial complex III (site IIIQo) without altering oxidative phosphorylation . The target compound's secondary amine introduces a hydrogen bond donor absent in S3QEL 2, which is predicted to reduce permeability and alter target engagement profiles, potentially shifting activity away from mitochondrial complex III toward kinase or PDE targets as seen in related pyrazolo[3,4-d]pyrimidine series [1][2]. Direct quantitative comparison data for the target compound are not available in the open literature; this represents class-level inference based on the impact of C4 amine substitution in the parent scaffold.
| Evidence Dimension | In vitro selectivity (functional) |
|---|---|
| Target Compound Data | No direct data available; secondary amine at C4 predicted to alter target engagement |
| Comparator Or Baseline | S3QEL 2 (N,N-dipropyl analog): Selective inhibitor of mitochondrial complex III superoxide production, no effect on oxidative phosphorylation |
| Quantified Difference | Not quantifiable for target compound; structural difference is replacement of N,N-dipropyl with N-(2-methylpropyl) |
| Conditions | Structural comparison; no head-to-head assay data available |
Why This Matters
This distinction is critical for procurement decisions in mitochondrial ROS versus kinase/PDE drug discovery programs, as the two compounds are not functionally interchangeable despite sharing the same core.
- [1] Verschueren, K. et al. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 2017, 8, 640-646. View Source
- [2] Luo, H. et al. N-Substituted Pyrazolo[3,4-d]pyrimidine Ketone Compounds, Preparation Process and Use Thereof. US Patent Application US 2015/0218168 A1, 2015. View Source
